4-Bromo-2-fluoro-5-methoxy-N-ethylbenzamide
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Overview
Description
4-Bromo-2-fluoro-5-methoxy-N-ethylbenzamide is a synthetic organic compound characterized by the presence of bromo, fluoro, methoxy, and ethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxy-N-ethylbenzamide typically involves multiple steps, starting with the bromination of 2-fluoro-5-methoxybenzamide. The bromination reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the para-position.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-5-methoxy-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromo-2-fluoro-5-methoxybenzoic acid.
Reduction: 4-Bromo-2-fluoro-5-methoxy-N-ethylbenzylamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-2-fluoro-5-methoxy-N-ethylbenzamide is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery and development.
Medicine: this compound has been investigated for its pharmacological properties, including anti-inflammatory and analgesic effects. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-methoxy-N-ethylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in the case of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibition of cyclooxygenase (COX) enzymes.
Receptor Binding: Binding to G-protein-coupled receptors (GPCRs).
Signaling Pathways: Modulation of MAPK/ERK and PI3K/Akt pathways.
Comparison with Similar Compounds
4-Bromo-2-fluoro-5-methoxybenzamide
4-Bromo-2-fluoro-N-ethylbenzamide
4-Bromo-2-fluoro-5-methoxy-N-methylbenzamide
Properties
IUPAC Name |
4-bromo-N-ethyl-2-fluoro-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-3-13-10(14)6-4-9(15-2)7(11)5-8(6)12/h4-5H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSYGJSIFGUPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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